N-Hydroxy-4-methylbenzenesulfonamide
Overview
Description
N-Hydroxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a hydroxy group and a methyl group at the para position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-4-methylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C to prevent the decomposition of the reactants .
Another method involves the electrochemical oxidation of amines in the presence of arylsulfinic acids. This method is advantageous as it avoids the use of toxic aromatic amines and harsh workup conditions .
Industrial Production Methods
Industrial production of this compound often employs the direct N-S bond formation method. This involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine in the presence of a base. The reaction is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industry: It is used in the production of dyes, agrochemicals, and photographic chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the biological system .
Comparison with Similar Compounds
N-Hydroxy-4-methylbenzenesulfonamide can be compared with other similar compounds such as:
N-Hydroxybenzenesulfonamide: Lacks the methyl group at the para position.
4-Methylbenzenesulfonamide: Lacks the hydroxy group.
N-Hydroxy-4-chlorobenzenesulfonamide: Has a chlorine atom instead of a methyl group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-hydroxy-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(10,11)8-9/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJJPCJUQLGGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435263 | |
Record name | N-HYDROXY-4-METHYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-60-8 | |
Record name | N-HYDROXY-4-METHYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxy-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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